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molecular formula C5H9ClO3 B8485707 2-Acetyloxy-3-chloropropan-1-ol

2-Acetyloxy-3-chloropropan-1-ol

Cat. No. B8485707
M. Wt: 152.57 g/mol
InChI Key: QPCNCKCFJLHLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05591846

Procedure details

1-hydroxy-2-(tetrahydropyran-2-yl)oxy-3-chloropropane can be prepared by the following scheme: epichlorohydrin is reacted with acetic acid in the presence of a catalytic amount of iron trichloride to give a mixture of 1-acetyloxy-3-chloropropan-2-ol and 2-acetyloxy-3-chloropropan-1-ol, the major component. The mixture is treated with dihydropyran in the presence of p-toluenesulfonic acid for five hours at 25° C. to give a mixture of 1-acetyloxy-2-(tetrahydropyran-2-yl)oxy-3-chloropropane and 1-(tetrahydropyranyloxy)-2-acetyloxy-3-chloropropane. The mixture is added to a rapidly stirred mixture of aqueous methanol and potassium carbonate at 25° C. and stirred for two hours. Evaporation of the methanol, extraction and drying yields a mixture 1-hydroxy-2-(tetrahydropyran-2-yl)oxy-3-chloropropane and 1-(tetrahydropyran-2-yl)oxy-2-hydroxy-3-chloropropane. Fractional vacuum distillation yields pure 1-hydroxy-2-(tetrahydropyran-2-yl)-oxy-3-chloro-propane since the minor impurity is converted into the more volatile epoxy compound during the distillation procedure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-hydroxy-2-(tetrahydropyran-2-yl)oxy-3-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1-acetyloxy-2-(tetrahydropyran-2-yl)oxy-3-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1-(tetrahydropyranyloxy)-2-acetyloxy-3-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)[CH2:4][Cl:5].[CH2:13](C1OC1)[Cl:14].C(OCC(O)CCl)(=O)C.C(OC(CCl)CO)(=O)C.O1C=CCCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(OCC(OC1CCCCO1)CCl)(=O)C.O1CCCCC1OCC(OC(=O)C)CCl.C(=O)([O-])[O-].[K+].[K+]>[Fe](Cl)(Cl)Cl.CO.C(O)(=O)C>[OH:1][CH2:2][CH:3]([O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)[CH2:4][Cl:5].[O:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH:7]1[O:6][CH2:3][CH:2]([OH:1])[CH2:13][Cl:14] |f:8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
1-hydroxy-2-(tetrahydropyran-2-yl)oxy-3-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CCl)OC1OCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(CCl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CO)CCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Six
Name
1-acetyloxy-2-(tetrahydropyran-2-yl)oxy-3-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(CCl)OC1OCCCC1
Name
1-(tetrahydropyranyloxy)-2-acetyloxy-3-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)OCC(CCl)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
Evaporation of the methanol, extraction
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC(CCl)OC1OCCCC1
Name
Type
product
Smiles
O1C(CCCC1)OCC(CCl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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